3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of solvents like methanol or dichloromethane and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structural features.
Medicine: It may have therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist at certain receptors, thereby modulating the activity of neurotransmitters in the brain . This can lead to changes in cognitive function and behavior.
Comparison with Similar Compounds
Similar Compounds
- **3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives
Uniqueness
What sets 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-20-12-14-30(15-13-20)26-17-25-23(16-24(26)29)28(32)27(35(33,34)22-10-6-3-7-11-22)19-31(25)18-21-8-4-2-5-9-21/h2-11,16-17,19-20H,12-15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETOKAUCPAZWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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